2-Isopentylcyclopent-2-en-1-one
Description
2-Isopentylcyclopent-2-en-1-one (CAS: 25564-22-1) is a cyclic ketone derivative with a five-membered cyclopentenone core and an isopentyl (3-methylbutyl) substituent at the 2-position. Its molecular formula is C₁₀H₁₆O, and it has a molecular weight of 152.23 g/mol . The compound is characterized by its α,β-unsaturated ketone structure, which confers reactivity typical of conjugated enones, such as participation in Michael additions and Diels-Alder reactions.
Properties
CAS No. |
29711-16-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(3-methylbutyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)6-7-9-4-3-5-10(9)11/h4,8H,3,5-7H2,1-2H3 |
InChI Key |
BVUSMSOTLWGFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds are selected for comparison based on structural similarities (cyclopentenone/cycloalkenone backbone) or functional group variations:
2-Cyclohepten-1-one
- Molecular Formula : C₇H₁₀O
- Molecular Weight : 110.15 g/mol
- CAS : 1121-66-0
- Key Features: A seven-membered cycloheptenone ring lacking substituents.
2-(1-Hydroxypentyl)cyclopentanone
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- CAS : 42558-01-0
- Key Features: A cyclopentanone derivative with a hydroxylated pentyl chain. The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents .
2-Iodocyclopent-2-en-1-one
- Molecular Formula : C₅H₅IO
- Molecular Weight : 207.999 g/mol
- CAS : 33948-35-5
- Key Features: An iodinated cyclopentenone. The electron-withdrawing iodine substituent may enhance electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attacks .
Comparative Data Table
| Property | 2-Isopentylcyclopent-2-en-1-one | 2-Cyclohepten-1-one | 2-(1-Hydroxypentyl)cyclopentanone | 2-Iodocyclopent-2-en-1-one |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₆O | C₇H₁₀O | C₁₀H₁₈O₂ | C₅H₅IO |
| Molecular Weight | 152.23 g/mol | 110.15 g/mol | 170.25 g/mol | 207.999 g/mol |
| CAS Number | 25564-22-1 | 1121-66-0 | 42558-01-0 | 33948-35-5 |
| Key Substituent | Isopentyl | None | Hydroxypentyl | Iodine |
| Ring Size | 5-membered | 7-membered | 5-membered | 5-membered |
| Functional Group | α,β-unsaturated ketone | α,β-unsaturated ketone | Saturated ketone + hydroxyl | α,β-unsaturated ketone + iodine |
Research Findings and Functional Insights
Ring Size Effects: The five-membered this compound exhibits higher ring strain than 2-Cyclohepten-1-one (7-membered), leading to greater reactivity in ring-opening reactions . Cycloheptenones generally display lower volatility due to increased molecular symmetry and reduced strain .
Substituent Effects: The isopentyl chain in this compound contributes to lipophilicity, making it more suitable for non-polar applications (e.g., fragrance additives) compared to the polar 2-(1-Hydroxypentyl)cyclopentanone .
Reactivity Trends: The α,β-unsaturated ketone in this compound and 2-Iodocyclopent-2-en-1-one facilitates conjugate additions, whereas 2-(1-Hydroxypentyl)cyclopentanone’s saturated ketone favors nucleophilic acyl substitutions .
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